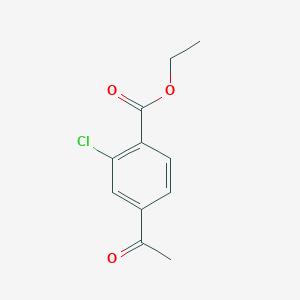
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-fluoro-6-methoxyphenyl)acetic acid or its aldehyde derivative.
Reduction: Formation of 2-(2-fluoro-6-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aromatic ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparación Con Compuestos Similares
- tert-Butyl 2-(2-methoxyphenyl)acetate
- tert-Butyl 2-(2-fluoro-4-methoxyphenyl)acetate
- tert-Butyl 2-(2-chloro-6-methoxyphenyl)acetate
Comparison: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the fluoro group can enhance the compound’s stability and influence its electronic properties, while the methoxy group can affect its solubility and reactivity.
Propiedades
Fórmula molecular |
C13H17FO3 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-fluoro-6-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H17FO3/c1-13(2,3)17-12(15)8-9-10(14)6-5-7-11(9)16-4/h5-7H,8H2,1-4H3 |
Clave InChI |
BIEPOYOTPLJWMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=C(C=CC=C1F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


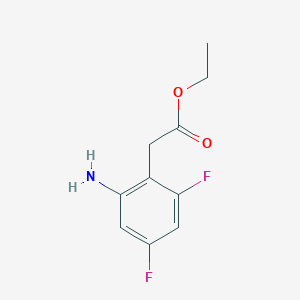
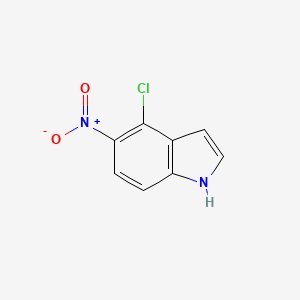
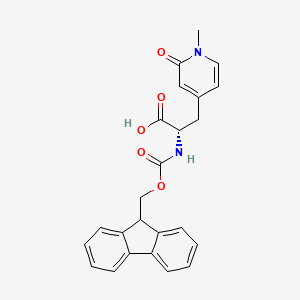
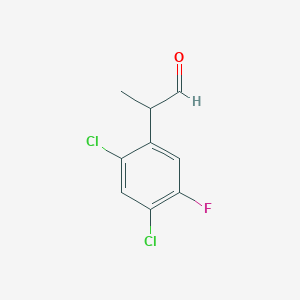

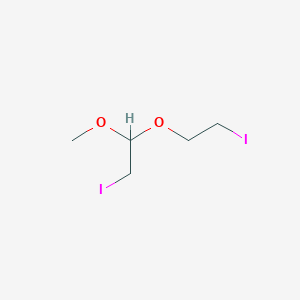

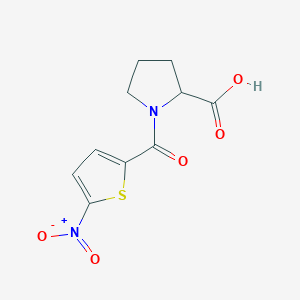

![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
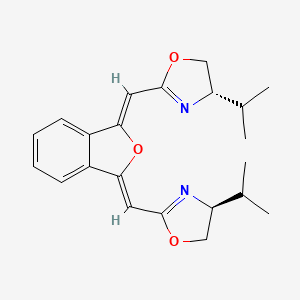

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
